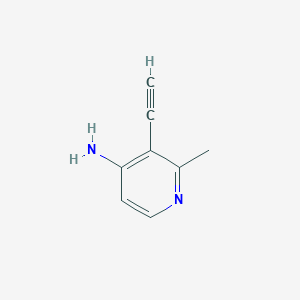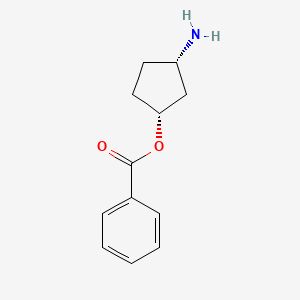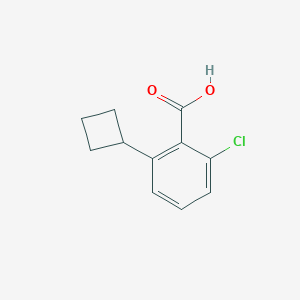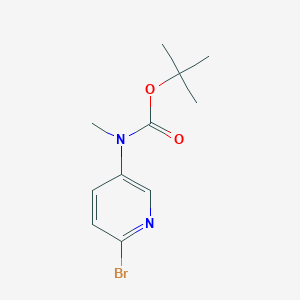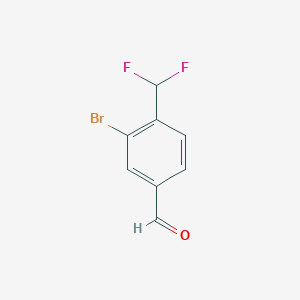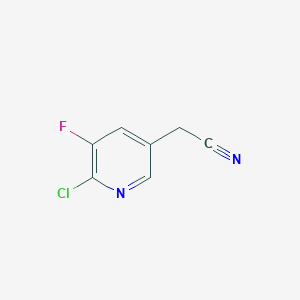
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a bromine atom, and a phenylethoxy group attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. One common method involves the oxidation of anthracene using reagents such as nitric acid or potassium dichromate. The subsequent steps involve the introduction of amino groups, bromine, and the phenylethoxy group through various substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione involves its interaction with molecular targets through its amino, bromine, and phenylethoxy groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in applications involving electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione can be compared to similar compounds, such as:
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione: Similar structure but with an octylphenoxy group instead of a phenylethoxy group.
1,4,5,8-Tetranitronaphthalene: Contains nitro groups instead of amino groups.
1,4,5,8-Tetrabromonaphthalene: Contains multiple bromine atoms instead of a combination of amino and bromine groups. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
88602-97-5 |
|---|---|
Molekularformel |
C22H19BrN4O3 |
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)21(28)16-13(25)9-14(20(27)18(16)22(15)29)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
InChI-Schlüssel |
CFKWFYGZORADES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



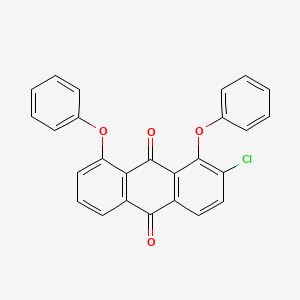
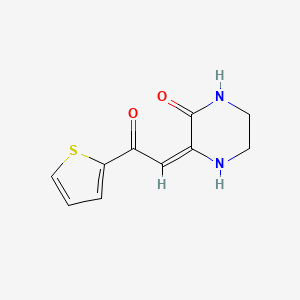
![[3,4'-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-](/img/structure/B13128623.png)

